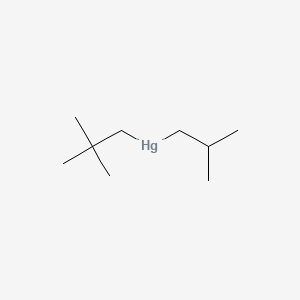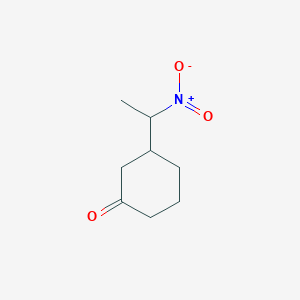
L-Histidyl-L-tryptophyl-L-serinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Histidyl-L-tryptophyl-L-serinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: histidine, tryptophan, and serine, linked together in a specific sequence. Its structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-tryptophyl-L-serinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. Subsequent amino acids (tryptophan and histidine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure its purity and quality.
化学反应分析
Types of Reactions
L-Histidyl-L-tryptophyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
L-Histidyl-L-tryptophyl-L-serinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of L-Histidyl-L-tryptophyl-L-serinamide involves its interaction with specific molecular targets and pathways. The histidine residue can participate in hydrogen bonding and metal ion coordination, while the tryptophan residue can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Histrelin: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with added potency.
Triptorelin: Another GnRH analog used in the treatment of hormone-sensitive cancers.
Uniqueness
L-Histidyl-L-tryptophyl-L-serinamide is unique due to its specific amino acid sequence and the presence of serinamide, which can confer distinct biological properties. Unlike histrelin and triptorelin, which are primarily used in hormone therapy, this compound has broader applications in research and potential therapeutic uses beyond hormone regulation.
属性
CAS 编号 |
60089-60-3 |
|---|---|
分子式 |
C20H25N7O4 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C20H25N7O4/c21-14(6-12-8-23-10-25-12)19(30)26-16(20(31)27-17(9-28)18(22)29)5-11-7-24-15-4-2-1-3-13(11)15/h1-4,7-8,10,14,16-17,24,28H,5-6,9,21H2,(H2,22,29)(H,23,25)(H,26,30)(H,27,31)/t14-,16-,17-/m0/s1 |
InChI 键 |
PGHIGYYKJJLTII-XIRDDKMYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC3=CN=CN3)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC3=CN=CN3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





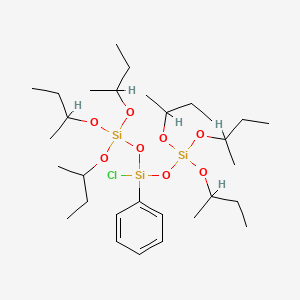
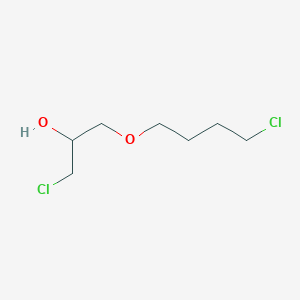

![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
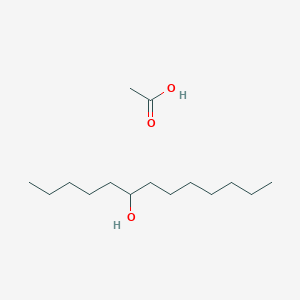
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)

